Eosin Y (disodium)
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Overview
Description
Eosin Y (disodium) is a synthetic organic dye belonging to the triarylmethane family. It is also known as C.I. 45380 or C.I. Acid Red 87. This compound is produced from fluorescein by bromination and is widely used in various scientific and industrial applications .
Preparation Methods
Eosin Y (disodium) is synthesized through the bromination of fluorescein. The reaction involves the addition of bromine to fluorescein in the presence of a suitable solvent, typically ethanol or acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination . Industrial production methods involve large-scale bromination reactors where the reaction is carefully monitored to ensure consistent product quality .
Chemical Reactions Analysis
Eosin Y (disodium) undergoes various chemical reactions, including:
Oxidation: Eosin Y can act as a photosensitizer in oxidation reactions, where it absorbs light and transfers energy to oxygen molecules, generating singlet oxygen.
Substitution: Eosin Y can undergo nucleophilic substitution reactions, where nucleophiles replace one or more bromine atoms on the molecule.
Common reagents used in these reactions include light sources for photoredox catalysis, reducing agents like dihydropyridine, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and substrates used .
Scientific Research Applications
Eosin Y (disodium) has a wide range of scientific research applications:
Mechanism of Action
Eosin Y (disodium) exerts its effects primarily through its ability to absorb visible light and transfer energy or electrons. When exposed to light, Eosin Y absorbs photons and transitions to an excited singlet state. It then undergoes intersystem crossing to a triplet state, which has a longer lifetime and can participate in various photochemical reactions . The excited triplet state can transfer energy to oxygen molecules, generating singlet oxygen, or accept electrons from reducing agents, facilitating redox reactions .
Comparison with Similar Compounds
Eosin Y (disodium) is unique among triarylmethane dyes due to its specific bromination pattern and its ability to act as both an energy and electron transfer agent. Similar compounds include:
Fluorescein: The parent compound of Eosin Y, used primarily as a fluorescent dye.
Rose Bengal: A related xanthene dye used in photodynamic therapy and as a biological stain.
Eosin Y’s versatility in both photoredox catalysis and histological staining makes it a valuable compound in various scientific fields .
Properties
Molecular Formula |
C20H6Br4Na2O5 |
---|---|
Molecular Weight |
691.9 g/mol |
IUPAC Name |
disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;2*+1/p-2 |
InChI Key |
LSMXXHPAEZLILP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+] |
Origin of Product |
United States |
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